trans-4-Octene

Description

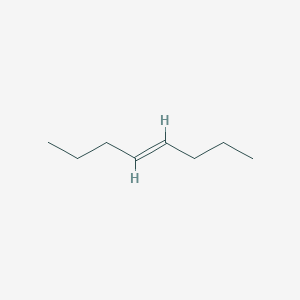

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872997 | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.8 [mmHg] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14850-23-8, 592-99-4 | |

| Record name | trans-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-octene. The information is presented to support research, scientific analysis, and applications within drug development and other chemical industries. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physicochemical Data

This compound is an acyclic olefin with the chemical formula C₈H₁₆.[1][2] It is a colorless liquid at room temperature and is sparingly soluble in water.[3][4] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₈H₁₆ | - |

| Molecular Weight | 112.21 | g/mol |

| Boiling Point | 122-123 | °C |

| Melting Point | -93.78 | °C |

| Density | 0.715 | g/mL at 25°C |

| Refractive Index | 1.412 | n20/D |

| Solubility in Water | Insoluble (sparingly soluble) | - |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a liquid compound like this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a characteristic physical property.[6] A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block), and a stirring mechanism.[7]

-

Procedure:

-

A small amount of the liquid sample (e.g., this compound) is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][8]

-

The apparatus is assembled with the thermometer bulb positioned near the surface of the liquid.

-

The sample is heated gently and stirred.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

-

2. Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The principle involves cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

-

Apparatus: A melting point apparatus capable of controlled cooling and heating, and a sealed capillary tube containing the sample.[9]

-

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in a melting point apparatus that has been cooled to a temperature below the expected melting point.

-

The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range from the point at which the first droplet of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[10] For a pure substance, this range should be narrow.

-

3. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[11]

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance.[11][12]

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[11][12]

-

A specific volume of this compound is added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[11]

-

The combined mass of the graduated cylinder and the liquid is measured.[11][12]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[11] For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume.

-

4. Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13] It is a characteristic property of a substance and can be used to identify it and assess its purity.[13]

-

Apparatus: An Abbe refractometer.[13]

-

Procedure:

-

A few drops of this compound are placed on the clean, dry prism of the Abbe refractometer.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-Octene, (E)- [webbook.nist.gov]

- 3. This compound | 14850-23-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. trans-4-オクテン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

Synthesis of trans-4-Octene from 1-Pentyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to produce trans-4-octene, a valuable olefinic building block, starting from the terminal alkyne, 1-pentyne. The synthesis is a robust two-step process involving an initial carbon-carbon bond formation via alkylation, followed by a highly stereoselective reduction. This document outlines detailed experimental protocols, presents quantitative data, and visualizes the reaction workflow and mechanistic details to support research and development in synthetic organic chemistry.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical agents. The geometry of the double bond is often critical to the biological activity and physical properties of a molecule. This guide focuses on the preparation of this compound, a disubstituted alkene with a defined trans (E) stereochemistry.

The synthetic strategy commences with the deprotonation of 1-pentyne to form a potent nucleophile, the pentynide anion. This anion then undergoes an SN2 reaction with an appropriate propyl electrophile to construct the eight-carbon backbone of 4-octyne. The crucial stereochemical outcome is determined in the second step, where a dissolving metal reduction of the internal alkyne, 4-octyne, selectively yields the desired this compound. This method is highly regarded for its reliability and high stereoselectivity in forming trans-alkenes.

Reaction Overview and Data Summary

The synthesis of this compound from 1-pentyne proceeds through the intermediate 4-octyne. The overall transformation can be summarized in the following two key steps:

-

Alkylation of 1-Pentyne: 1-Pentyne is deprotonated using a strong base, typically sodium amide (NaNH2) in liquid ammonia, to generate the sodium pentynide salt. This nucleophilic species is then alkylated with 1-bromopropane to yield 4-octyne.

-

Stereoselective Reduction of 4-Octyne: The internal alkyne, 4-octyne, is reduced using sodium metal in liquid ammonia. This dissolving metal reduction is highly stereoselective, affording the trans-alkene as the major product.

The quantitative data for this synthetic sequence is summarized in the table below.

| Step | Reaction | Reagents & Conditions | Yield (%) | Stereoselectivity (trans:cis) | Reference |

| 1 | Alkylation of 1-Pentyne | 1. NaNH2, liq. NH32. CH3CH2CH2Br | Good to Excellent | Not Applicable | General Knowledge |

| 2 | Reduction of 4-Octyne | Na, liq. NH3, -78 °C to -33 °C | >80 | >95:5 | [1] |

Experimental Protocols

Synthesis of 4-Octyne from 1-Pentyne (Alkylation)

Principle: The terminal proton of 1-pentyne is sufficiently acidic to be removed by a strong base like sodium amide. The resulting acetylide anion is a potent nucleophile that readily undergoes an SN2 reaction with a primary alkyl halide, such as 1-bromopropane, to form a new carbon-carbon bond.

Reagents:

-

1-Pentyne

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

1-Bromopropane (CH3CH2CH2Br)

-

Inert solvent (e.g., Tetrahydrofuran, THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for dry nitrogen or argon.

-

Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Slowly add a solution of 1-pentyne in a minimal amount of dry THF to the sodium amide suspension. Stir the mixture for 1-2 hours to ensure complete formation of the sodium pentynide.

-

Add 1-bromopropane dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature at or below the boiling point of ammonia (-33 °C).

-

After the addition is complete, allow the reaction to stir for several hours until completion (monitoring by TLC or GC is recommended).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Transfer the remaining residue to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or hexanes).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to afford crude 4-octyne.

-

Purify the product by fractional distillation.

Synthesis of this compound from 4-Octyne (Dissolving Metal Reduction)

Principle: The reduction of an internal alkyne with sodium in liquid ammonia proceeds via a radical anion intermediate. Electron repulsion within this intermediate favors a trans-orientation of the alkyl substituents, leading to the stereoselective formation of the trans-alkene upon protonation by the ammonia solvent.

Reagents:

-

4-Octyne

-

Sodium metal (Na)

-

Liquid ammonia (NH3)

-

Ammonium chloride (NH4Cl) (for quenching)

-

Pentane or Hexane

Procedure:

-

In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and gas inlet, condense liquid ammonia at -78 °C.

-

Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[1]

-

Add a solution of 4-octyne in a minimal amount of an inert solvent (e.g., pentane or THF) dropwise to the sodium-ammonia solution.

-

Maintain the reaction at or below -33 °C and stir until the blue color disappears, indicating the consumption of the sodium.

-

Carefully quench the reaction by the slow addition of solid ammonium chloride until the white color of the suspended sodium amide disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, add water and extract the product with pentane or hexane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and carefully remove the solvent by distillation (this compound is volatile).

-

The product can be further purified by fractional distillation if necessary.

Visualizations

Overall Reaction Workflow

Caption: Synthetic route from 1-pentyne to this compound.

Mechanism of Dissolving Metal Reduction

Caption: Mechanism of the reduction of 4-octyne to this compound.

References

spectroscopic data for trans-4-octene (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH=CH- | ~5.39 | Multiplet | 2H |

| -CH₂-CH= | ~1.96 | Multiplet | 4H |

| -CH₂-CH₃ | ~1.36 | Sextet | 4H |

| -CH₃ | ~0.89 | Triplet | 6H |

Table 1: ¹H NMR Data for this compound.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| -CH=CH- | ~130.9 |

| -CH₂-CH= | ~34.8 |

| -CH₂-CH₃ | ~22.9 |

| -CH₃ | ~13.9 |

Table 2: ¹³C NMR Data for this compound.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene and alkane moieties.[3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3025 | =C-H stretch | Medium |

| ~2960-2850 | C-H stretch (alkane) | Strong |

| ~1670 | C=C stretch (trans) | Weak-Medium |

| ~1465 | C-H bend (alkane) | Medium |

| ~965 | =C-H bend (trans, out-of-plane) | Strong |

Table 3: Characteristic IR Absorption Bands for this compound.

The strong absorption band around 965 cm⁻¹ is particularly diagnostic for the presence of a trans-disubstituted double bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 112.22 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[7][8]

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 69 | High | [M - C₃H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ (Allyl Cation) |

Table 4: Key Mass Spectrometry Fragments for this compound.

The fragmentation pattern is typical for an alkene, with cleavage occurring at the allylic position to form stable carbocations.[9]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of the this compound sample.[10] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.[10] Gently vortex to ensure complete dissolution.[10] Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[10]

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[10] The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming process to optimize the magnetic field homogeneity.[10]

-

Data Acquisition : Set the standard acquisition parameters for ¹H or ¹³C NMR. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.[10] Initiate the data acquisition.

-

Data Processing : After acquisition, the Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation.[10] The spectrum is then phased, baseline corrected, and referenced to the solvent signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Place a small drop of the liquid this compound sample on one plate and cover it with the second plate, ensuring a thin film is formed.

-

Instrument Setup : Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing : Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification before analysis.[11]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization - EI), causing the removal of an electron and the formation of a molecular ion (a radical cation).[11]

-

Mass Analysis : The positively charged molecular ion and any fragment ions are accelerated into a mass analyzer. The analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[11]

-

Detection : A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[11]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(14850-23-8) 1H NMR [m.chemicalbook.com]

- 2. This compound(14850-23-8) 13C NMR [m.chemicalbook.com]

- 3. This compound(14850-23-8) IR Spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-Octene, (E)- [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 4-Octene, (4E)- | C8H16 | CID 5357253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Octene, (E)- [webbook.nist.gov]

- 9. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties and stability of trans-4-octene. The information is presented in a highly structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key characterization techniques are also included, alongside visualizations of relevant chemical transformations and experimental workflows.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and for process design. This section summarizes key quantitative data in a structured format.

Tabulated Thermodynamic Data

The following tables present the known thermodynamic properties of this compound. It is important to note that some values are calculated based on established models, while others are derived from experimental measurements.

| Property | Symbol | Value | Units | Source/Method |

| Physical Properties | ||||

| Molecular Formula | C₈H₁₆ | |||

| Molecular Weight | 112.21 | g/mol | ||

| Boiling Point (at 1 atm) | Tb | 122-123 | °C | [1] |

| Density (at 25°C) | ρ | 0.715 | g/mL | [1] |

| Refractive Index (at 20°C) | nD | 1.412 | [1] | |

| Enthalpy | ||||

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -91.23 | kJ/mol | Joback Calculated Property[2] |

| Enthalpy of Vaporization | ΔvapH° | 42.90 ± 0.30 | kJ/mol | NIST[2] |

| Enthalpy of Fusion | ΔfusH° | 16.68 | kJ/mol | Joback Calculated Property[2] |

| Gibbs Free Energy | ||||

| Standard Gibbs Free Energy of Formation | ΔfG° | 96.70 | kJ/mol | Joback Calculated Property[2] |

| Entropy and Heat Capacity | ||||

| Standard Molar Entropy | S° | Data not available | J/(mol·K) | |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/(mol·K) |

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. This section details its thermal and chemical stability.

Thermal Stability

Chemical Stability and Reactivity

This compound, as an alkene, is characterized by the reactivity of its carbon-carbon double bond. It is generally stable under neutral conditions but will react with a variety of reagents.

-

Isomerization: this compound can undergo isomerization to its cis-isomer, cis-4-octene. This process can be catalyzed by acids or under photolytic conditions. The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain.

-

Reaction with Oxidizing Agents:

-

Potassium Permanganate (KMnO₄): Under cold, dilute, and basic conditions, this compound will react with KMnO₄ to form a diol (octane-4,5-diol) via syn-dihydroxylation. Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond occurs, yielding two molecules of butanoic acid[4][5][6][7].

-

Ozone (O₃): Ozonolysis of this compound, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will cleave the double bond to produce two molecules of butanal. An oxidative workup (e.g., with hydrogen peroxide) will yield two molecules of butanoic acid[3][8][9][10][11][12][13].

-

-

Reaction with Acids and Bases:

-

Acids: In the presence of strong acids, the double bond of this compound can be protonated to form a secondary carbocation. This can lead to isomerization or addition reactions.

-

Bases: this compound is generally stable in the presence of common bases. Isomerization to other octene isomers can occur under strongly basic conditions at elevated temperatures[14].

-

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key thermodynamic properties and for the analysis of alkene isomers.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Benzoic acid (for calibration)

-

Sample of this compound

-

Fuse wire

-

Balance (accurate to 0.1 mg)

-

Thermometer (accurate to 0.001 °C)

Procedure:

-

Calibration:

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the sample cup inside the bomb.

-

A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

-

The bomb is sealed and pressurized with oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature rise.

-

-

Sample Measurement:

-

A known mass of this compound (a volatile liquid, so it should be encapsulated in a gelatin capsule or similar container) is placed in the sample cup.

-

The procedure is repeated as for the calibration with benzoic acid.

-

The total heat released is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

Corrections are made for the heat of combustion of the fuse wire and the capsule.

-

The enthalpy of combustion of this compound at constant volume (ΔUc) is calculated.

-

The enthalpy of combustion at constant pressure (ΔHc) is then calculated using the relationship: ΔHc = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Sapphire standard (for calibration)

-

Sample of this compound

Procedure:

-

Baseline Correction: An empty pan is run as both the sample and the reference to obtain a baseline heat flow curve.

-

Calibration: A sapphire disc of known mass is placed in the sample pan, and the heat flow is measured over the desired temperature range. The known heat capacity of sapphire is used to calibrate the instrument.

-

Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range, and the heat flow is recorded.

-

Calculation: The heat capacity of the sample (Cp) is calculated at a given temperature using the following equation: Cp,sample = (Heat Flowsample / Heating Rate) / masssample

Analysis of Isomerization by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. MS identifies the separated compounds based on their mass-to-charge ratio.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., a polar column like one with a polyethylene glycol stationary phase for good separation of isomers)

-

Helium or hydrogen carrier gas

-

Syringe for sample injection

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample (before and after potential isomerization) is prepared in a suitable solvent (e.g., hexane).

-

GC-MS Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Column Temperature Program: An initial temperature is held for a short period, followed by a gradual increase in temperature to elute the compounds. A typical program might be: 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas Flow Rate: Set to an optimal flow rate for the column dimensions (e.g., 1 mL/min).

-

MS Parameters: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

-

-

Analysis: The sample is injected into the GC. The retention times of the peaks are used to distinguish between cis- and this compound (trans isomers often elute slightly before cis isomers on polar columns). The mass spectra of the eluting peaks are compared to a library of known spectra to confirm the identity of the isomers. The peak areas can be used to quantify the relative amounts of each isomer present.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry and analysis of this compound.

Cis-Trans Isomerization of 4-Octene

Caption: Reversible isomerization between this compound and cis-4-octene.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Ozonolysis of this compound

Caption: Reaction pathway for the ozonolysis of this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. wyzant.com [wyzant.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ozonolysis - Wikipedia [en.wikipedia.org]

- 11. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. The base-catalyzed isomerization of α-cyano-cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

molecular weight and formula of trans-4-octene

An In-depth Technical Guide on trans-4-Octene: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of organic molecules is paramount. This guide provides a focused summary of the molecular weight and chemical formula for the compound this compound.

The essential molecular details of this compound are presented below. This information is foundational for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Identifier | Value |

| Chemical Formula | C8H16[1][2][3][4] |

| Molecular Weight | 112.21 g/mol [2][4] |

| Linear Formula | CH3CH2CH2CH=CHCH2CH2CH3 |

| CAS Number | 14850-23-8[1][2][3] |

Experimental Protocols:

The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: This technique provides a precise mass-to-charge ratio of the molecular ion, which directly gives the molecular weight. High-resolution mass spectrometry can further help in confirming the elemental composition.

-

Elemental Analysis: This method determines the percentage composition of the constituent elements (carbon and hydrogen in this case). The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Due to the fundamental and well-established nature of this compound, detailed experimental protocols for its basic characterization are not typically published in contemporary research literature but are standard procedures in analytical chemistry.

Visualizations:

As this guide pertains to the intrinsic molecular properties of a single, small molecule and does not describe a signaling pathway, experimental workflow, or logical relationship, a Graphviz diagram is not applicable.

References

An In-depth Technical Guide on the Physicochemical Properties of trans-4-Octene

This guide provides a comprehensive overview of the boiling and melting points of trans-4-octene, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes key physical data, detailed experimental protocols for the determination of these properties, and a workflow visualization.

Physicochemical Data of this compound

This compound, an unsaturated hydrocarbon, possesses distinct physical properties critical for its handling, purification, and application in various chemical processes. The boiling and melting points are fundamental parameters for its characterization.

| Property | Value | Source |

| Boiling Point | 122-123 °C | [1][2] |

| Melting Point | Data not available |

Note: While the exact melting point for this compound is not readily found in the searched literature, its isomer, cis-4-octene, has a reported melting point of -115 °C[3]. Isomers can have significantly different melting points due to variations in their molecular symmetry and crystal packing.

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Common laboratory methods include distillation and the capillary method using a Thiele tube or an aluminum block.[4][6]

Protocol: Capillary Method using a Thiele Tube

-

Sample Preparation: A small quantity of this compound is placed in a small test tube or fusion tube.[4][7]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[4][6]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently and uniformly.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[7]

Safety Precautions:

-

Always wear safety goggles.[4]

-

Ensure the capillary tube is properly sealed to prevent accidents.[6]

-

Heat the apparatus slowly and evenly to avoid bumping and to ensure accurate temperature reading.[4]

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow range.[8] Impurities typically cause a depression and broadening of the melting point range.[8]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, sealed at one end.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute for an accurate determination. A preliminary, faster heating can be done to find an approximate melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the boiling and melting points of a chemical substance like this compound.

References

- 1. This compound | 14850-23-8 [chemicalbook.com]

- 2. This compound, 97% 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. cis-oct-4-ene [stenutz.eu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Solubility of trans-4-Octene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of trans-4-octene in a variety of common organic solvents. Understanding the solubility of this acyclic olefin is crucial for its application in pharmaceutical research, organic synthesis, and materials science, where it may be used as a reactant, intermediate, or a component in non-polar formulations.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that non-polar molecules, such as this compound, will readily dissolve in non-polar solvents, while they will exhibit poor solubility in polar solvents.[1][2] The intermolecular forces at play are key to this phenomenon. This compound is a hydrocarbon with a carbon-carbon double bond, characterized by relatively weak van der Waals forces. For dissolution to occur, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment based on the polarity of common solvents can be reliably made. As a non-polar hydrocarbon, this compound is expected to be miscible with or highly soluble in other non-polar and weakly polar organic solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; similar non-polar nature and reliance on London dispersion forces. |

| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | "Like dissolves like"; non-polar aromatic solvents readily solvate non-polar alkenes. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Generally good solvents for non-polar compounds due to their ability to induce dipoles. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively non-polar and are effective solvents for many organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones have a polar carbonyl group but also non-polar alkyl chains, allowing for some interaction. |

| Esters | Ethyl acetate | Moderate to High | Similar to ketones, the presence of both polar and non-polar regions allows for some solubility. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | Alcohols are polar due to the hydroxyl group and capable of hydrogen bonding, making them less compatible with the non-polar this compound. Solubility is expected to decrease as the alcohol's carbon chain shortens. |

| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Immiscible | These solvents are highly polar and are poor choices for dissolving non-polar hydrocarbons. |

| Polar Protic Solvents | Water | Insoluble/Immiscible | As a highly polar, hydrogen-bonding solvent, water is immiscible with non-polar hydrocarbons like this compound.[1][2] |

Experimental Determination of Liquid-Liquid Miscibility

For a liquid solute like this compound, determining its solubility in a liquid solvent is often a question of miscibility. The following is a detailed experimental protocol for qualitatively and semi-quantitatively assessing the miscibility of this compound in an organic solvent.

Objective:

To determine the miscibility of this compound in a selected organic solvent at various volume ratios at a constant temperature (e.g., room temperature).

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Graduated cylinders or calibrated pipettes (various sizes)

-

A series of clean, dry test tubes with stoppers or screw caps

-

Vortex mixer or shaker

-

A light source and a dark background for observing clarity

Experimental Workflow Diagram

References

A Comprehensive Technical Guide to the Safe Handling of trans-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling information for trans-4-octene, tailored for laboratory and research environments. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 122-123 °C (lit.) | [2][4] |

| Density | 0.715 g/mL at 25 °C (lit.) | [2][4] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [2][3][5] |

| Solubility in Water | Insoluble / Sparingly soluble (10.7 mg/L)[4] | |

| Refractive Index | n20/D 1.412 (lit.) | [2][4] |

| Lower Flammability Limit | 0.9 %(V) | |

| Vapor Pressure | 41 hPa at 37.7 °C (99.9 °F) | |

| Relative Vapor Density | 3.87 (Air = 1.0) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers to ensure appropriate safety measures are implemented.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2][3] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[2][5]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[7]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are recommended. In situations with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) is required.[5]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Use only non-sparking tools.[3]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking in the storage area.[3]

-

Store locked up.[9]

-

The recommended storage temperature is room temperature, although a cool and dark place (<15°C) is also advised.[3]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11] |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[11] Call a physician or poison control center immediately.[3] There is a risk of aspiration if vomiting occurs. |

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

The following diagram illustrates the potential hazards of this compound and the corresponding mitigation strategies.

Caption: Hazard mitigation strategies for this compound.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

-

Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[8] Do not dispose of it in drains or the environment.

Toxicological Information

Detailed toxicological studies for this compound are limited. However, the primary toxicological concern is the aspiration hazard.[2][3] If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal. It is also classified as a skin and eye irritant.[6]

Ecological Information

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

- 1. 4-Octene, (E)- [webbook.nist.gov]

- 2. This compound 98 14850-23-8 [sigmaaldrich.com]

- 3. This compound | 14850-23-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 14850-23-8 [chemicalbook.com]

- 5. This compound 98 14850-23-8 [sigmaaldrich.com]

- 6. 4-Octene, (4Z)- | C8H16 | CID 5364446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. schc.org [schc.org]

Commercial Suppliers and Technical Guide for High-Purity trans-4-Octene

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. trans-4-Octene, an internal olefin, serves as a valuable building block in various organic syntheses, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its applications often leverage the reactivity of the carbon-carbon double bond, for instance, in olefin metathesis reactions. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, alongside a detailed experimental protocol for a representative cross-metathesis reaction, a powerful tool in modern drug discovery.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity levels. For applications in pharmaceutical research and development, where trace impurities can significantly impact reaction outcomes and biological activity, selecting a supplier that provides high-purity grades with detailed analytical data is paramount. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Name/Grade | Purity | Analytical Method | CAS Number |

| TCI America | This compound | >99.0% | GC | 14850-23-8 |

| Sigma-Aldrich | This compound, 98% | 98% | - | 14850-23-8 |

| GFS Chemicals | This compound, 98% | >=97.50% | GC-FID | 14850-23-8 |

| Thermo Scientific Chemicals | This compound, 97% | 97% | - | 14850-23-8 |

| Santa Cruz Biotechnology | This compound | ≥90% | - | 14850-23-8 |

| CP Lab Safety | This compound, min 98% | ~98% | GC | 14850-23-8 |

Application in Drug Discovery: Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning chemical reaction that has revolutionized the way complex molecules are synthesized, with significant implications for drug discovery.[1] This reaction allows for the catalytic cleavage and reformation of carbon-carbon double bonds, enabling the construction of intricate molecular frameworks that are often found in biologically active compounds.[1] Ring-closing metathesis (RCM), a variant of this reaction, is particularly powerful for the synthesis of macrocycles, a class of molecules with increasing importance in pharmaceuticals.

This compound can be employed in cross-metathesis reactions, where it reacts with another olefin to create new, more complex alkenes. This strategy is valuable for introducing specific fragments into a molecule or for homologation, the process of extending a carbon chain. The choice of catalyst is crucial for the success of metathesis reactions, with Grubbs' catalysts and Schrock catalysts being the most widely used due to their high activity and functional group tolerance.[2]

Experimental Protocol: Cross-Metathesis of this compound with Diethyl Diallylmalonate

The following is a representative experimental protocol for the cross-metathesis of this compound with diethyl diallylmalonate using a second-generation Grubbs catalyst. This reaction serves as an example of how this compound can be utilized to synthesize a more complex, functionalized olefin.

Reaction Scheme:

Materials:

-

This compound (high-purity, >99%)

-

Diethyl diallylmalonate (≥98%)

-

Grubbs' Catalyst, 2nd Generation

-

Anhydrous Dichloromethane (DCM), degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.

-

Addition of this compound: Add high-purity this compound (2.5 eq) to the solution.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial as the catalyst is sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the second-generation Grubbs' catalyst (0.02 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching the Reaction: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture to quench the catalyst. Stir for an additional 20 minutes.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired cross-metathesis product, diethyl 2,2-di(hex-2-en-1-yl)malonate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the described cross-metathesis experiment.

Caption: Workflow for the cross-metathesis of this compound.

This technical guide provides a starting point for researchers utilizing high-purity this compound in their synthetic endeavors. The provided experimental protocol is a representative example and may require optimization depending on the specific substrates and desired outcomes. Careful attention to reagent purity and reaction conditions is essential for achieving successful and reproducible results in the field of drug discovery and development.

References

Methodological & Application

Application of Trans-4-Octene in Stereoselective Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trans-4-octene in stereoselective synthesis. The focus is on providing practical information for laboratory applications, including quantitative data, detailed methodologies, and visual representations of the synthetic pathways.

Introduction

This compound is a simple, unfunctionalized alkene that serves as a valuable substrate for studying and developing stereoselective reactions. Its C2-symmetrical structure provides a straightforward model to evaluate the efficacy and stereoselectivity of various catalytic systems. The primary applications of this compound in stereoselective synthesis involve additions across the double bond, leading to the formation of chiral diols and epoxides. These products are versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.

This document will focus on two key stereoselective transformations of this compound:

-

Asymmetric Dihydroxylation: The conversion of the alkene to a chiral diol.

-

Asymmetric Epoxidation: The formation of a chiral epoxide.

Asymmetric Dihydroxylation of this compound

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2] The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (4R, 5R) or (4S, 5S) diol. For trans-alkenes, this method generally provides high levels of enantioselectivity.[3]

The commercially available "AD-mix" formulations simplify the experimental procedure by providing a pre-packaged mixture of the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[4][5] AD-mix-β, containing the (DHQD)₂PHAL ligand, typically yields the (R,R)-diol from a trans-alkene, while AD-mix-α, with the (DHQ)₂PHAL ligand, produces the (S,S)-diol.

Quantitative Data: Sharpless Asymmetric Dihydroxylation

While a specific literature report detailing the asymmetric dihydroxylation of this compound with comprehensive data was not identified, the reaction is highly general for trans-disubstituted alkenes. The following table provides expected yields and enantiomeric excess (ee) based on reactions with analogous simple trans-alkenes.

| Substrate | Product | Chiral Ligand System | Expected Yield (%) | Expected ee (%) |

| This compound | (4R,5R)-4,5-Octanediol | AD-mix-β | 85 - 95 | >95 |

| This compound | (4S,5S)-4,5-Octanediol | AD-mix-α | 85 - 95 | >95 |

Experimental Protocol: Synthesis of (4R,5R)-4,5-Octanediol

This protocol is adapted from the general procedure for the Sharpless Asymmetric Dihydroxylation.[4]

Materials:

-

This compound

-

AD-mix-β

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g) and a mixture of tert-butanol and water (1:1, 50 mL).

-

Stir the mixture at room temperature until the two phases are clear and the solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (0.48 g, 5.0 mmol) to the cooled mixture and stir for 5 minutes.

-

Add this compound (0.56 g, 5.0 mmol) to the reaction mixture in one portion.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add sodium sulfite (7.5 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 2 M aqueous sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (4R,5R)-4,5-octanediol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Diagram of Sharpless Asymmetric Dihydroxylation Workflow

References

Application Notes: Trans-4-Octene as a Substrate in Olefin Metathesis

Introduction

Olefin metathesis is a powerful and versatile reaction in organic synthesis that enables the construction of carbon-carbon double bonds by rearranging the substituent groups between two alkenes.[1][2] The reaction is catalyzed by transition metal complexes, most notably those based on Ruthenium and Molybdenum.[3][4] Ruthenium-based catalysts, such as the well-known Grubbs and Hoveyda-Grubbs catalysts, are particularly valued for their high functional group tolerance and stability.[5][6]

Trans-4-octene is a simple, symmetric, internal E-alkene that serves as an important model substrate in the study and application of olefin metathesis. Its straightforward structure allows for the clear evaluation of catalyst activity, selectivity, and efficiency in various metathesis transformations, including cross-metathesis (CM), ethenolysis, and as a chain-transfer agent in Acyclic Diene Metathesis (ADMET) polymerization.

1. Principle of Olefin Metathesis: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis was proposed by Yves Chauvin and involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the metal alkylidene catalyst with a substrate olefin. This forms a metallacyclobutane intermediate, which then cleaves in a productive manner to release a new olefin and a new metal alkylidene that continues the catalytic cycle.[2][7]

Figure 1: The Chauvin mechanism for the cross-metathesis of this compound.

Applications and Quantitative Data

This compound is frequently employed in cross-metathesis (CM) reactions to assess the stereoselectivity and efficiency of new catalysts. The reaction involves coupling this compound with another olefin, and the product distribution provides insight into the catalyst's properties.

Cross-Metathesis (CM) Data

The following table summarizes data from studies where this compound was used as a substrate to evaluate the performance of various ruthenium catalysts in cross-metathesis with 1-decene or trans-1,4-diacetoxy-2-butene. These reactions are valuable for testing stereoretentive capabilities, where the geometry of the starting olefin is preserved in the product.[5][8]

| Catalyst (Ru-based) | Cross-Metathesis Partner | Product(s) | Conversion (%) | Yield (%) | Selectivity (E/Z) | Reference |

| Ru-6-II | cis-4-octene | cis-4-decene | 89 | 74 | 4/96 | [5] |

| Ru-6-II | This compound | trans-4-decene | - | low | 75/25 | [5] |

| Ru catalyst with N-aryl (iPr) NHC | trans-1,4-diacetoxy-2-butene | Cross Product | - | 84 | 98/2 | [8] |

| Ru catalyst with N-aryl (Me) NHC | trans-1,4-diacetoxy-2-butene | Cross Product | - | 93 | 98/2 | [8] |

| Ru catalyst with N-aryl (F) NHC | trans-1,4-diacetoxy-2-butene | Cross Product | - | 95 | 98/2 | [8] |

Ethenolysis

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins.[9][10] For this compound, ethenolysis would yield 1-butene exclusively. This transformation is industrially significant for converting long-chain internal olefins from renewable sources into more valuable alpha-olefins.[10] While specific data for this compound ethenolysis is not detailed in the provided context, the principles are well-established with catalysts designed for high turnover numbers (TONs) and selectivity against self-metathesis.[9]

Acyclic Diene Metathesis (ADMET) Polymerization

In ADMET, α,ω-dienes are polymerized to form polyenes with the release of a small volatile olefin like ethylene.[11] While not a monomer itself, this compound (or its cis isomer) can be used as a chain-transfer agent (CTA) to control the molecular weight of the resulting polymer.[4] The CTA reacts with the growing polymer chain, terminating it and generating a new active catalyst that can initiate a new chain.

Experimental Protocols

This section provides a detailed protocol for a representative cross-metathesis reaction using this compound.

Protocol: Cross-Metathesis of this compound with a Partner Olefin

This protocol is a generalized procedure adapted from standard laboratory practices for olefin metathesis.[12]

Objective: To perform a cross-metathesis reaction between this compound and a partner olefin (e.g., 1-decene) using a ruthenium-based catalyst.

Materials:

-

Ruthenium catalyst (e.g., Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation, or a stereoselective variant) (1-5 mol%)

-

This compound (1.0 equivalent)

-

Partner Olefin (e.g., 1-decene) (1.0-1.2 equivalents)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

-

Ethyl vinyl ether (for quenching)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Argon or Nitrogen gas supply

Equipment:

-

Glovebox or Schlenk line for inert atmosphere operations

-

Reaction vial or flask with a magnetic stir bar

-

Magnetic stir plate with heating

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

TLC plates and GC-MS for reaction monitoring and analysis

Figure 2: General workflow for a cross-metathesis experiment.

Procedure:

-

Reaction Setup:

-

In a glovebox or under a steady stream of inert gas (Argon/Nitrogen), add the ruthenium catalyst (0.01-0.05 equivalents) to a dry reaction vial containing a magnetic stir bar.[12]

-

-

Reagent Addition:

-

Add the desired anhydrous, degassed solvent to the vial to achieve a final concentration of 0.1-0.5 M.

-

Using a syringe, add this compound (1.0 eq.) to the stirred solution.

-

Add the partner olefin (1.0-1.2 eq.) to the reaction mixture.

-

-

Reaction:

-

Securely seal the vial with a screw cap containing a PTFE septum.

-

Remove the vial from the glovebox (if used) and place it on a magnetic stir plate.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 40-60 °C, depending on the catalyst and substrates) for the specified time (1-24 hours).[13]

-

-

Monitoring:

-

Periodically check the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Quenching:

-